Cas no 1420864-25-0 (Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate)

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate is a chemically stable, protected amine derivative widely used in pharmaceutical and organic synthesis. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances selectivity in multi-step reactions by safeguarding the amine functionality under acidic or basic conditions. The ethylamino and methyl substituents on the piperidine ring contribute to its versatility as a building block for bioactive molecules, particularly in drug discovery. The compound’s well-defined structure and high purity make it suitable for precise synthetic applications, ensuring reproducibility in complex transformations. Its stability under standard storage conditions further underscores its utility in research and industrial settings.
Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate structure
1420864-25-0 structure
商品名:Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
CAS番号:1420864-25-0
MF:C13H26N2O2
メガワット:242.357743740082
CID:2091906

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
    • AM99034
    • 1-Boc-3-(Ethylamino)-3-methylpiperidine
    • Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
    • インチ: 1S/C13H26N2O2/c1-6-14-13(5)8-7-9-15(10-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3
    • InChIKey: XIJOIAYXSDNCDG-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCCC(C)(C1)NCC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 273
  • トポロジー分子極性表面積: 41.6

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM301255-1g
tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
1420864-25-0 95%
1g
$780 2021-08-18
Chemenu
CM301255-1g
tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
1420864-25-0 95%+
1g
$780 2022-09-29

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate 関連文献

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylateに関する追加情報

Research Brief on Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate (CAS: 1420864-25-0) in Chemical Biology and Pharmaceutical Applications

The compound Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate (CAS: 1420864-25-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and tert-butyl carbamate protection, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies highlight its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The structural features of this compound, including its ethylamino and methyl substituents, contribute to its unique pharmacological properties, making it a valuable scaffold for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate as a precursor for the synthesis of novel dopamine receptor modulators. The study demonstrated that the ethylamino group at the 3-position of the piperidine ring enhances binding affinity to D2-like receptors, while the tert-butyl carbamate moiety improves metabolic stability. These findings suggest that derivatives of this compound could be promising candidates for treating neurological disorders such as Parkinson's disease and schizophrenia. The study also reported a high-yield synthetic route for the compound, optimizing reaction conditions to achieve >90% purity.

Another significant application of this compound was reported in a 2022 Bioorganic & Medicinal Chemistry Letters article, where it was utilized as a key intermediate in the development of selective histone deacetylase (HDAC) inhibitors. The researchers found that the steric hindrance provided by the tert-butyl group and the basicity of the ethylamino side chain were critical for achieving selectivity towards HDAC6 over other HDAC isoforms. This selectivity is particularly important for minimizing off-target effects in cancer therapy. The study included detailed molecular docking analyses, which revealed that the compound's conformation allows for optimal interactions with the HDAC6 active site.

From a synthetic chemistry perspective, recent advancements have focused on improving the scalability and sustainability of producing Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate. A 2023 Green Chemistry publication described a novel catalytic system using ruthenium-based catalysts to facilitate the reductive amination step in the compound's synthesis. This method reduced the need for hazardous reagents and achieved an 85% yield with excellent enantioselectivity (>99% ee). Such innovations are crucial for meeting the growing demand for this intermediate in industrial-scale pharmaceutical production.

The safety profile and pharmacokinetic properties of this compound have also been investigated in recent preclinical studies. Toxicology assessments conducted in 2023 showed favorable results, with the compound exhibiting low cytotoxicity in human hepatocyte assays (IC50 > 100 μM) and good stability in simulated gastric and intestinal fluids. These characteristics, combined with its demonstrated blood-brain barrier permeability in rodent models, further support its potential as a lead compound for CNS-targeted drug development.

Looking forward, researchers anticipate expanding the applications of Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate to other therapeutic areas. Current investigations are exploring its use in the design of allosteric modulators for G protein-coupled receptors (GPCRs) and as a building block for PROTAC (proteolysis targeting chimera) molecules. The compound's structural flexibility and demonstrated biological activity make it a promising candidate for these emerging drug discovery approaches. As research continues, we expect to see more publications detailing novel synthetic methodologies and biological applications for this versatile chemical entity.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.